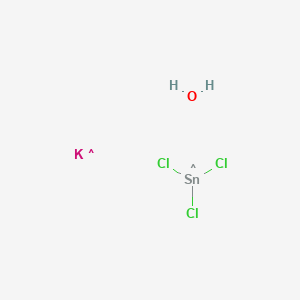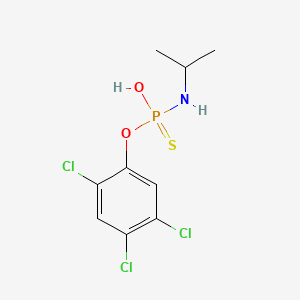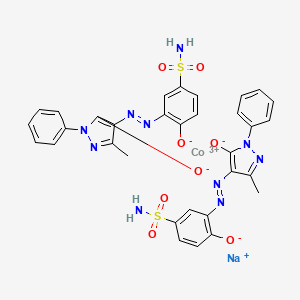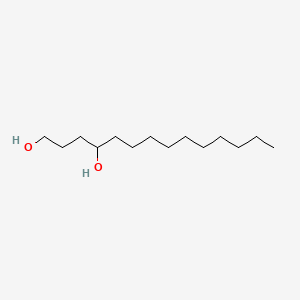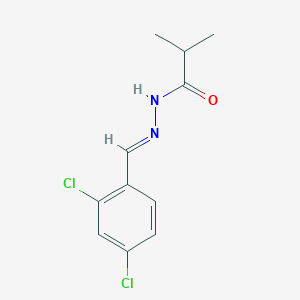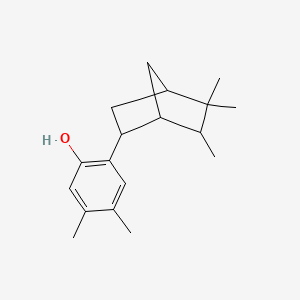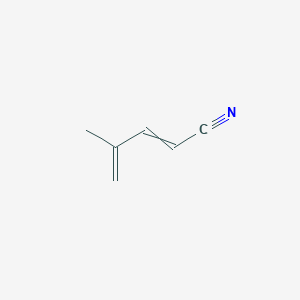
4-Methylpenta-2,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpenta-2,4-dienenitrile is an organic compound with the molecular formula C6H7N. It is a derivative of penta-2,4-dienenitrile, characterized by the presence of a methyl group at the fourth carbon atom. This compound is part of the nitrile family, which is known for its distinctive -C≡N functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpenta-2,4-dienenitrile typically involves the reaction of 4-methylpent-2-en-4-ynenitrile with suitable reagents under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the starting material, followed by the addition of an electrophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylpenta-2,4-dienenitrile undergoes various chemical reactions, including:
Addition Reactions: It can react with electrophiles containing electron-deficient multiple bonds, such as dichlorocarbene, to form addition products.
Cycloaddition Reactions: The compound can participate in [4 + 2] cycloaddition reactions with dienophiles like benzoquinone and naphthoquinone, leading to the formation of cyclic products.
Common Reagents and Conditions
Dichlorocarbene: Used in insertion reactions at the C-4 double bond.
Benzoquinone and Naphthoquinone: Used in [4 + 2] cycloaddition reactions under mild conditions.
Major Products Formed
Scientific Research Applications
4-Methylpenta-2,4-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Methylpenta-2,4-dienenitrile involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where the nitrile group acts as an electrophile. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
Similar Compounds
Penta-2,4-dienenitrile: The parent compound without the methyl group.
2,4-Pentadienenitrile: Another derivative with similar structural features
Uniqueness
4-Methylpenta-2,4-dienenitrile is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural modification can lead to different chemical and physical properties compared to its analogs.
Properties
CAS No. |
24532-90-9 |
|---|---|
Molecular Formula |
C6H7N |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
4-methylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C6H7N/c1-6(2)4-3-5-7/h3-4H,1H2,2H3 |
InChI Key |
OUWUBOQHBABHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


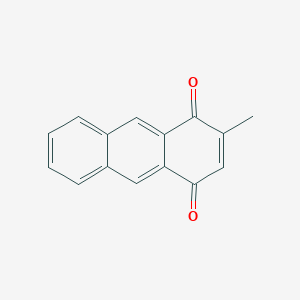
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)
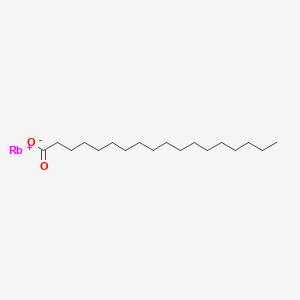
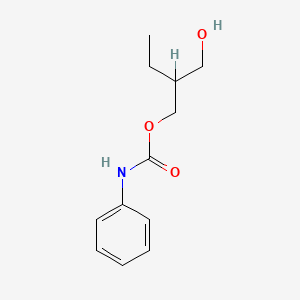
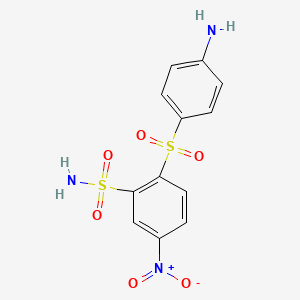
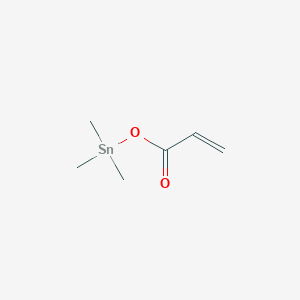
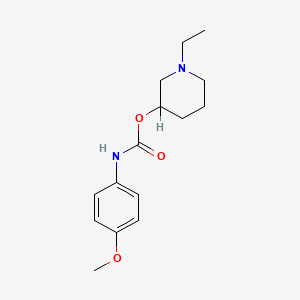
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
